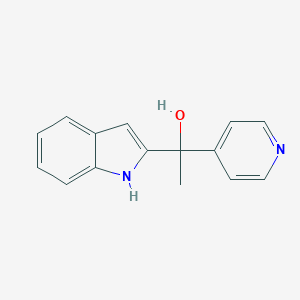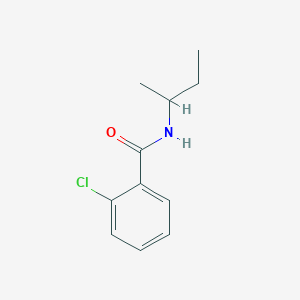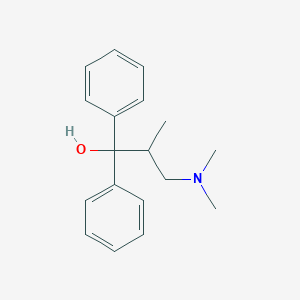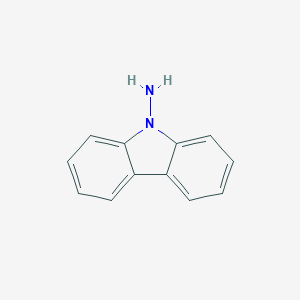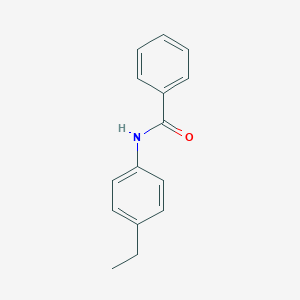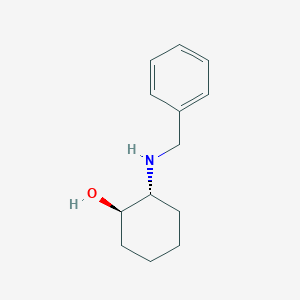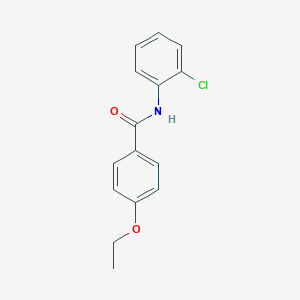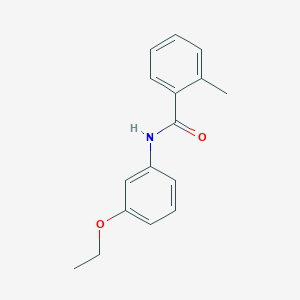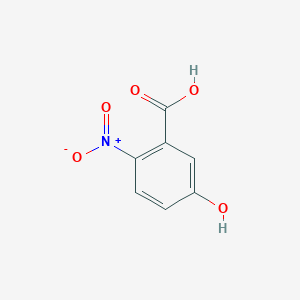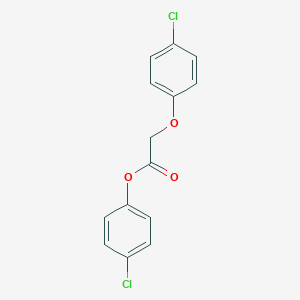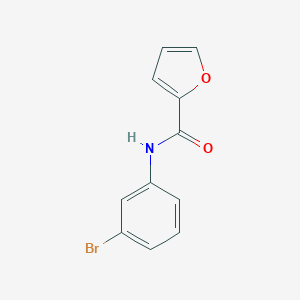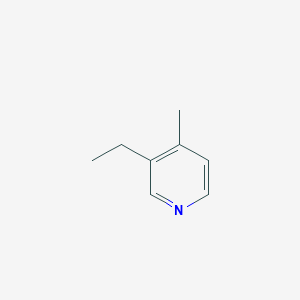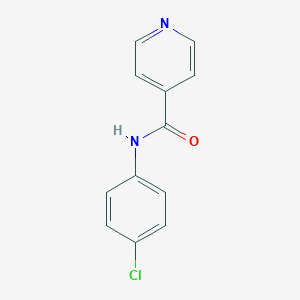
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog that has been shown to possess numerous biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone exerts its biological activities through multiple mechanisms of action. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone also activates the Nrf2 pathway, which is involved in antioxidant defense. Additionally, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to possess numerous biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to possess low toxicity and high bioavailability. However, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has some limitations for lab experiments. Its solubility in water is limited, which can affect its efficacy in certain assays. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has promising potential for the development of novel therapeutics for various diseases. Future research should focus on optimizing the synthesis of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone to achieve higher yields and purity. Moreover, future studies should investigate the efficacy of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone in preclinical and clinical trials for the treatment of cancer, neurodegenerative diseases, and other inflammatory disorders. Additionally, further research is needed to elucidate the mechanisms of action of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone and its potential interactions with other drugs.
Synthesemethoden
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone can be synthesized through a multistep process involving the condensation of 4-fluorobenzaldehyde with 1-tetralone, followed by reduction and cyclization. The final product is obtained through recrystallization and purification. The synthesis of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been extensively studied for its potential therapeutic properties. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer activities. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Moreover, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
59082-25-6 |
|---|---|
Produktname |
(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone |
Molekularformel |
C17H13FO |
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13FO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ |
InChI-Schlüssel |
UFYHKHRBFAQTGQ-SDNWHVSQSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C31 |
Kanonische SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
